molecular formula C16H12O4 B442734 5-[(1-Naphthyloxy)methyl]-2-furoic acid

5-[(1-Naphthyloxy)methyl]-2-furoic acid

Cat. No.: B442734
M. Wt: 268.26 g/mol
InChI Key: DVUUCZPXJSZJNK-UHFFFAOYSA-N
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Description

5-[(1-Naphthyloxy)methyl]-2-furoic acid is an organic compound with the molecular formula C16H12O4 It is characterized by the presence of a naphthyloxy group attached to a furoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Naphthyloxy)methyl]-2-furoic acid typically involves the reaction of 1-naphthol with 5-formyl-2-furoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Naphthyloxy)methyl]-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The naphthyloxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

5-[(1-Naphthyloxy)methyl]-2-furoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(1-Naphthyloxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The naphthyloxy group can interact with enzymes or receptors, modulating their activity. The furoic acid moiety may also play a role in binding to target molecules, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(1-Phenoxy)methyl]-2-furoic acid: Similar structure but with a phenoxy group instead of a naphthyloxy group.

    5-[(1-Benzyloxy)methyl]-2-furoic acid: Contains a benzyloxy group, differing in the aromatic substitution pattern.

Uniqueness

5-[(1-Naphthyloxy)methyl]-2-furoic acid is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

5-(naphthalen-1-yloxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-16(18)15-9-8-12(20-15)10-19-14-7-3-5-11-4-1-2-6-13(11)14/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUUCZPXJSZJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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